molecular formula C43H54N5O8P B034826 IBU-DC Phosphoramidite CAS No. 110522-84-4

IBU-DC Phosphoramidite

Cat. No. B034826
M. Wt: 799.9 g/mol
InChI Key: TXZRTLKYXTXDQF-PBRWWWDFSA-N
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Description

Synthesis Analysis

The synthesis of phosphoramidites, including IBU-DC Phosphoramidite, involves several key steps, typically starting from nucleosides that are chemically modified to introduce the phosphoramidite group. This process requires precise control over the reaction conditions to ensure high yield and purity of the product. For example, the solid-phase synthesis of nucleic acid hexamers using phosphoramidite chemistry demonstrates the complex methodology involved in generating these compounds, highlighting the precision required in their synthesis (Seela & Driller, 1985).

Molecular Structure Analysis

The molecular structure of phosphoramidites, such as IBU-DC Phosphoramidite, is critical for their function in nucleic acid synthesis. These molecules are designed to facilitate efficient and selective coupling reactions during the synthesis of oligonucleotides. The structure of phosphoramidites allows for the activation of the phosphorus atom, enabling it to form a bond with the oxygen of the nucleotide's 5'-hydroxyl group, a key step in the chain elongation process.

Chemical Reactions and Properties

Phosphoramidites engage in a variety of chemical reactions, primarily during the synthesis of oligonucleotides. The activation of phosphoramidites and their subsequent reaction with the hydroxyl group of a nucleoside or another phosphoramidite molecule is a fundamental step in the construction of DNA or RNA strands. The efficiency of these reactions is influenced by the choice of activator, with compounds like 4,5-dicyanoimidazole showing superior performance compared to traditional activators (Vargeese et al., 1998).

Scientific Research Applications

  • Oligonucleotide Synthesis

    • Phosphoramidites are used for the synthesis of DNA and RNA oligos for diagnostic assays and therapeutic applications .
    • The synthesis process involves sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligos .
    • The process typically adds phosphoramidites from the 3′ to 5′ direction, the opposite of enzymatic synthesis .
    • One advantage of synthesizing oligonucleotides chemically is that modifications or labeling of the building blocks necessary for final oligo function can be introduced easily .
  • Therapeutic Applications

    • Phosphoramidites with common base modifications—such as 2′-MOE, 2′-OMe, and 2′-fluoro—are used for the synthesis of antisense oligos and siRNAs for therapeutic applications .
    • These modifications can enhance the stability and efficacy of the therapeutic oligonucleotides .
  • Diagnostic Applications

    • Dye-labeled phosphoramidites are used for the synthesis of oligos for detection in molecular assays and microarrays .
    • The fluorescent labels allow for the visualization and detection of the oligos in various diagnostic applications .
  • Structural and Mutagenesis Studies

    • Phosphoramidites with modifications (e.g., 5m-dC, N6-Me-dA, N4-Ethyl-dC, 8-oxo-dG) are used for the synthesis of primers, probes, or oligos for structural and mutagenesis studies .
    • These modifications can be used to study the effects of various mutations on the structure and function of DNA .
  • Fast Deprotect Phosphoramidites

    • Fast Deprotect Phosphoramidites are used for oligonucleotide synthesis requiring removal of base protecting groups under mild or accelerated conditions .
    • Mild deprotection conditions are recommended for oligonucleotides containing dyes, labels, or other sensitive modifications unstable to exposure to strong alkaline conditions .
    • Accelerated deprotection can be achieved with incubation of the oligonucleotide for 30-60 minutes at 60°C in concentrated ammonia .
  • TheraPure Phosphoramidites

    • TheraPure phosphoramidites are designed specifically to meet the needs of oligonucleotide-based therapeutics development .
    • They are now important for molecular assay and gene synthesis applications, which both benefit from low levels of critical impurities .
    • Control of critical impurities is ensured, with the sum of nonprimary peaks at 140–152 ppm ≤0.3% to ≤0.5% by 31P NMR .
  • Custom Manufacturing and Analytical Services

    • Thermo Scientific™ DNA and RNA phosphoramidites are built to meet the varying needs of oligonucleotide manufacturers for the development of therapeutic, diagnostic, and research applications .
    • A broad range of nucleic acid chemistry options are available, including custom manufacturing and analytical services .
    • This allows for a high degree of customization in the synthesis of oligonucleotides for specific applications .
  • Fast Deprotect Phosphoramidites

    • Fast Deprotect DMF-dG, iPrPAC-dG, PAC-dA, Ac-dC, and iBu-dC phosphoramidites are ideal for applications requiring mild deprotection to preserve the integrity of oligonucleotides containing sensitive dyes, labels, or other modifications .
    • These may be unstable with prolonged exposure to strong alkaline conditions .
    • These products are used in a variety of applications to advance the development of biotechnology research, diagnostic and therapeutic applications .

Safety And Hazards

IBU-DC Phosphoramidite is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory system toxicity (Category 3) .

Future Directions

The future direction for phosphoramidites, including IBU-DC Phosphoramidite, is the development of an on-demand flow synthesis of phosphoramidites. This technology aims for direct integration into DNA synthesizers, thereby omitting manual synthesis and storage of phosphoramidites .

properties

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H54N5O8P/c1-29(2)41(49)45-39-23-25-47(42(50)46-39)40-27-37(56-57(54-26-12-24-44)48(30(3)4)31(5)6)38(55-40)28-53-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-23,25,29-31,37-38,40H,12,26-28H2,1-8H3,(H,45,46,49,50)/t37-,38+,40+,57?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZRTLKYXTXDQF-PBRWWWDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H54N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551890
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

799.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IBU-DC Phosphoramidite

CAS RN

110522-84-4
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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